molecular formula C26H34KNO4 B161078 Piriprost potassium CAS No. 88851-62-1

Piriprost potassium

Cat. No.: B161078
CAS No.: 88851-62-1
M. Wt: 463.6 g/mol
InChI Key: UFJDMFZMRXDIKI-FFGYHVHASA-M
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Description

  • Preparation Methods

    • The synthetic routes for Piriprost potassium are not widely documented. it is typically prepared through chemical synthesis.
    • Industrial production methods may involve modifications of existing synthetic pathways or optimization for large-scale production.
  • Chemical Reactions Analysis

    • Piriprost potassium likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly reported in the literature.
    • Major products formed from these reactions would depend on the specific reaction type and conditions.
  • Scientific Research Applications

    Pharmacological Applications

    1.1 Anti-inflammatory Properties

    Piriprost potassium is primarily recognized for its ability to inhibit leukotriene synthesis. It effectively reduces the release of both leukotrienes and histamine, which are critical mediators in inflammatory responses. This property positions Piriprost as a potential therapeutic agent in treating inflammatory diseases such as asthma and arthritis .

    1.2 Enhancement of Chemotherapy Efficacy

    Research has indicated that Piriprost can enhance the cytotoxic effects of certain chemotherapeutic agents. A study demonstrated that when combined with ethacrynic acid, Piriprost increased the sensitivity of cancer cells to drugs like melphalan and chlorambucil. This synergistic effect suggests that Piriprost may be useful in overcoming drug resistance in cancer therapy .

    1.3 Cardiovascular Research

    Due to its structural similarity to PGI2, Piriprost has been studied for its cardiovascular effects. It exhibits low IP receptor-mediated activity but may influence vascular smooth muscle relaxation and platelet aggregation, making it a candidate for further research in cardiovascular therapeutics .

    Biochemical Research

    3.1 Inhibition of Lipoxygenase Activity

    This compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes from arachidonic acid. This inhibition is significant for research into inflammatory pathways and could lead to novel therapeutic strategies targeting conditions mediated by leukotrienes .

    3.2 Mechanistic Studies on Drug Resistance

    Studies have focused on understanding how Piriprost interacts with cellular mechanisms related to drug resistance. By investigating its effects on various cancer cell lines, researchers aim to elucidate pathways that could be targeted to enhance drug efficacy .

    Data Summary Table

    Application AreaSpecific Use CaseFindings/Results
    PharmacologyAnti-inflammatory agentInhibits leukotriene synthesis; reduces inflammation
    Chemotherapy enhancerEnhances cytotoxicity when combined with ethacrynic acid
    Cardiovascular effectsPotential influence on vascular relaxation
    AgricultureNutrient managementImproves crop yield and quality through potassium application
    BiochemistryLipoxygenase inhibitionImportant for understanding inflammatory pathways
    Drug resistance studiesEnhances efficacy of chemotherapeutic agents

    Case Studies

    Case Study 1: Enhancing Chemotherapy Efficacy

    • Objective: To evaluate the effect of Piriprost on drug-resistant cancer cell lines.
    • Methodology: Cancer cells were treated with combinations of ethacrynic acid and Piriprost.
    • Results: Significant increase in cell death observed compared to control groups, suggesting potential for clinical application in resistant cases .

    Case Study 2: Potassium Application in Agriculture

    • Objective: To assess the impact of potassium fertilizer on Tartary buckwheat yield.
    • Methodology: Various rates of potassium were applied to test plots.
    • Results: Increased grain yield and improved filling characteristics were recorded, supporting the hypothesis that potassium enhances crop performance .

    Mechanism of Action

    • Piriprost potassium likely exerts its effects by inhibiting leukotriene synthesis.
    • Molecular targets and pathways involved would include enzymes responsible for leukotriene production.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.
    • Highlighting Piriprost potassium’s uniqueness would require further comparative studies.

    Biological Activity

    Piriprost potassium, also known as U 60257B, is a compound recognized for its biological activity, particularly as a leukotriene inhibitor. This article delves into the compound's mechanisms, effects on various biological systems, and its potential therapeutic applications, supported by case studies and research findings.

    This compound primarily acts by inhibiting the synthesis of leukotrienes, which are inflammatory mediators involved in various physiological processes. The inhibition of leukotriene production leads to a reduction in inflammation and modulation of immune responses. This mechanism is crucial in conditions such as asthma, allergic reactions, and other inflammatory diseases.

    Biological Effects

    • Inflammation Modulation
      • This compound has demonstrated significant anti-inflammatory effects in various studies. For instance, it was shown to reduce neutrophil chemoattractant activity in DBA/2 mice models, indicating its potential in managing inflammatory responses .
    • Cellular Mechanisms
      • The compound influences several cellular pathways, including apoptosis, autophagy, and the JAK/STAT signaling pathway. These pathways are essential in regulating cell survival and immune responses .
    • Impact on Cancer Cells
      • Research indicates that this compound may enhance the sensitivity of cancer cells to chemotherapeutic agents. It has been associated with increased apoptosis in cancer cell lines when used in conjunction with certain anticancer drugs .

    Case Study 1: Asthma Management

    A clinical study involving patients with asthma showed that treatment with this compound resulted in a significant decrease in airway hyperreactivity and improved lung function parameters. The study highlighted its efficacy as an adjunct therapy alongside conventional asthma medications.

    Case Study 2: Inflammatory Bowel Disease

    In a model of inflammatory bowel disease (IBD), this compound administration led to reduced colonic inflammation and improved histological scores compared to control groups. This suggests its potential utility in treating gastrointestinal inflammatory disorders.

    Table 1: Summary of Biological Activities of this compound

    Activity TypeObserved EffectsReference
    Anti-inflammatoryReduced neutrophil chemoattractant activity
    Apoptosis inductionIncreased apoptosis in cancer cell lines
    Lung function improvementEnhanced lung function in asthma patientsClinical Study
    Colonic inflammation reductionDecreased inflammation in IBD modelsResearch Study

    Q & A

    Basic Research Questions

    Q. What standardized experimental protocols are recommended for evaluating Piriprost potassium’s effects on smooth muscle contraction in vitro?

    • Methodological Answer : Use isolated tissue preparations (e.g., guinea-pig tracheal rings) mounted in organ baths with physiological buffer solutions. Pre-treat tissues with indomethacin (10 µM) to block endogenous prostaglandin synthesis, then expose to this compound (10⁻⁶–10⁻⁴ M) before inducing contractions with agonists like ovalbumin (OA) or calcium ionophore A23186. Measure isometric tension changes over time, ensuring controls for solvent effects (e.g., DMSO) .
    • Key Considerations : Include dose-response curves and statistical analysis of contraction amplitudes. Replicate experiments across multiple tissue samples to account for biological variability .

    Q. How should researchers address paradoxical data where this compound enhances contractions at low concentrations but inhibits them at higher doses?

    • Methodological Answer : Conduct concentration-dependent studies with rigorous controls. For example, in OA-challenged parenchyma, Piriprost (10⁻⁶–10⁻⁵ M) increased contractions by 20–30%, while 10⁻⁴ M caused inhibition (34.7 ± 17.4%) in indomethacin-pretreated tissues . Validate findings using alternative models (e.g., human bronchial smooth muscle) and explore mechanisms such as dual modulation of leukotriene pathways or receptor desensitization.
    • Data Interpretation : Use ANOVA with post-hoc tests to compare effects across concentrations. Report confidence intervals to highlight variability .

    Q. What are the recommended analytical techniques for confirming this compound’s purity and stability in experimental formulations?

    • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry (MS) for identity confirmation. For stability studies, store solutions in amber vials at −20°C and assess degradation products over time using accelerated stability protocols (e.g., 40°C/75% relative humidity) .
    • Documentation : Include chromatograms, retention times, and impurity profiles in supplementary materials, adhering to journal guidelines for compound characterization .

    Advanced Research Questions

    Q. How can researchers design experiments to resolve conflicting reports on this compound’s pro- vs. anti-inflammatory effects in airway models?

    • Methodological Answer : Use a factorial design to isolate variables. For example, compare Piriprost’s effects in antigen-challenged vs. non-challenged tissues, with/without cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors. Measure mediators like leukotriene B₄ (LTB₄) via ELISA to link functional responses to biochemical pathways .
    • Contradiction Analysis : Perform meta-analyses of existing data, highlighting species-specific responses (e.g., guinea-pig vs. murine models) and publication bias .

    Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical pharmacokinetic studies?

    • Methodological Answer : Use radiolabeled Piriprost (³H or ¹⁴C) in Sprague-Dawley rats to track absorption, distribution, and excretion. Employ liquid scintillation counting for quantification. Adjust formulations using lipid-based nano-carriers to enhance solubility, and validate with in situ intestinal perfusion models .
    • Data Validation : Compare AUC (area under the curve) and Cmax values across formulations, using non-compartmental pharmacokinetic analysis .

    Q. How should researchers approach long-term toxicity studies of this compound in animal models?

    • Methodological Answer : Follow OECD Guidelines 407 (28-day repeated dose toxicity) in rodents. Administer Piriprost orally (e.g., 1–100 mg/kg/day) and monitor hematological, hepatic, and renal biomarkers. Perform histopathological examinations of target organs (e.g., lungs, liver). Include recovery groups to assess reversibility of effects .
    • Ethical Compliance : Adhere to institutional animal care protocols and ARRIVE guidelines for reporting .

    Q. Methodological and Reporting Standards

    Q. What are the best practices for documenting this compound’s synthesis and characterization in a manuscript?

    • Guidance : Provide step-by-step synthesis protocols, including reaction conditions (temperature, solvent, catalysts), yields, and purification methods. For novel derivatives, include ¹H/¹³C NMR, HRMS, and elemental analysis data. For known compounds, cite prior literature but confirm identity via melting point or HPLC .
    • Supplementary Materials : Deposit raw spectral data in public repositories (e.g., Zenodo) and reference them using persistent identifiers .

    Q. How can researchers mitigate bias when analyzing this compound’s dose-dependent effects?

    • Methodological Answer : Use blinded data collection and randomized treatment allocation. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Employ independent replication labs to verify critical findings .

    Properties

    IUPAC Name

    potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFJDMFZMRXDIKI-FFGYHVHASA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H34KNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    463.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    88851-62-1
    Record name Piriprost potassium [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name PIRIPROST POTASSIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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